molecular formula C18H19N3O2 B6783754 N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B6783754
M. Wt: 309.4 g/mol
InChI Key: YDEURQLWHCKZOL-DOTOQJQBSA-N
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Description

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

IUPAC Name

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-5-6-16-14(10-12)20-18(23-16)21(2)15-7-9-22-17(15)13-4-3-8-19-11-13/h3-6,8,10-11,15,17H,7,9H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEURQLWHCKZOL-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N(C)C3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazole intermediate.

    Formation of the Oxolane Ring: The oxolane ring can be formed through an intramolecular cyclization reaction, often involving the use of a diol and an acid catalyst.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • N,N-dimethyl-N-(2-(((2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-((acetyloxy)methyl)oxan-2-yl)oxy)ethyl)cyclopropylammonium

Uniqueness

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzoxazol-2-amine is unique due to its combination of a benzoxazole core with a pyridine and oxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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